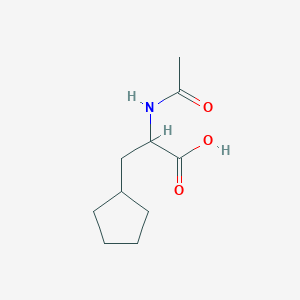

2-acetamido-3-cyclopentylpropanoic acid

Description

2-acetamido-3-cyclopentylpropanoic acid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name |

2-acetamido-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)6-8-4-2-3-5-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRDYDPCURFEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-cyclopentylpropanoic acid typically involves the reaction of cyclopentylamine with acetic anhydride to form N-acetylcyclopentylamine. This intermediate is then reacted with acrylonitrile to produce 3-cyclopentyl-2-acetamidopropanenitrile, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-cyclopentylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-) and amines.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-acetamido-3-cyclopentylpropanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and for the preparation of various derivatives.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetamido-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms are still being elucidated .

Comparison with Similar Compounds

Similar Compounds

3-Cyclopentylpropionic acid: A related compound with similar structural features but different functional groups.

Cyclopentanepropionic acid: Another similar compound with a cyclopentyl ring and a propionic acid moiety.

Uniqueness

2-acetamido-3-cyclopentylpropanoic acid is unique due to its acetamido group, which imparts distinct chemical and biological properties.

Biological Activity

2-Acetamido-3-cyclopentylpropanoic acid (CAS Number: 99189-63-6) is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. With a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol, this compound contains an acetamido group that contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The synthesis of this compound typically involves several steps:

- Formation of N-acetylcyclopentylamine : Cyclopentylamine is reacted with acetic anhydride.

- Production of 3-cyclopentyl-2-acetamidopropanenitrile : The intermediate is reacted with acrylonitrile.

- Hydrolysis : The nitrile is hydrolyzed to yield the target compound.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. However, detailed studies on its molecular targets are still ongoing .

Antioxidant Activity

Research has shown that compounds structurally related to this compound exhibit significant antioxidant properties. For example, studies involving similar compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant capacity can be quantitatively assessed using methods such as the DPPH radical scavenging assay and Ferric Reducing Antioxidant Power (FRAP) assay .

Antidiabetic Potential

In vitro studies have indicated that compounds similar to this compound can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This inhibition suggests potential applications in managing diabetes by slowing down carbohydrate absorption .

Case Studies

- Antioxidant Properties : A study evaluating various plant extracts highlighted the antioxidant activity of compounds structurally related to this compound. The extracts demonstrated significant DPPH radical scavenging activity, indicating the potential for therapeutic applications in oxidative stress-related conditions .

- Antidiabetic Activity : Another study focused on the inhibitory effects of certain derivatives on α-amylase and α-glucosidase showed promising results. The findings suggest that these compounds could serve as effective agents in diabetes management by reducing postprandial glucose levels .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyclopentylpropionic Acid | Cyclopentyl ring | Moderate antioxidant activity |

| Cyclopentanepropionic Acid | Similar cyclopentane structure | Variable enzyme inhibition |

| 2-Acetamido-3-hydroxypropanoic Acid | Hydroxyl group | Antioxidant and anti-inflammatory effects |

The unique acetamido group in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.